2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1909320-15-5
VCID: VC11990201
InChI: InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3
SMILES: CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1909320-15-5

Cat. No.: VC11990201

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione - 1909320-15-5

Specification

CAS No. 1909320-15-5
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name 2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3
Standard InChI Key NMTZEEWNTUFEJD-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

2-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione features a fused bicyclic system comprising an isoindole-1,3-dione core and a 1-methylpyrazole substituent. The isoindole-1,3-dione moiety consists of two fused benzene rings with two ketone oxygen atoms at positions 1 and 3, while the pyrazole ring is substituted with a methyl group at the N1 position and linked via a methylene bridge to the isoindole system .

Molecular Formula and Weight

  • Molecular Formula: C13H12N3O2\text{C}_{13}\text{H}_{12}\text{N}_3\text{O}_2

  • Molecular Weight: 254.26 g/mol .

Key Structural Features

  • Isoindole-1,3-dione: Imparts rigidity and planar geometry, favoring π-π stacking interactions.

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.

  • Methylene Bridge: Enhances conformational flexibility between the two aromatic systems.

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis routes for this compound are documented, analogous isoindole-dione derivatives are typically synthesized through multistep protocols involving condensation, acylation, and cyclization reactions .

Example Pathway (Hypothetical)

  • Condensation: Reacting phthalic anhydride with 1-methyl-1H-pyrazol-3-amine in a polar aprotic solvent (e.g., DMF) to form an intermediate amide.

  • Cyclization: Intramolecular dehydration using agents like phosphorus oxychloride to generate the isoindole-dione core.

  • Purification: Chromatographic techniques to isolate the target compound .

Industrial Considerations

Scale-up production would require optimizing reaction conditions (temperature, solvent choice) to maximize yield and minimize byproducts. Continuous-flow reactors may enhance efficiency for high-volume synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low in water due to aromaticity; soluble in organic solvents like DMSO or dichloromethane .

  • Thermal Stability: Expected decomposition above 250°C, based on analogs .

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (C-H aromatic).

  • NMR:

    • 1H^1\text{H}: δ 3.90 ppm (s, 3H, N-CH3_3), δ 4.30 ppm (s, 2H, CH2_2), δ 7.50–8.10 ppm (m, 4H, aromatic).

    • 13C^{13}\text{C}: δ 167.5 ppm (C=O), δ 140.2 ppm (pyrazole C3) .

Chemical Reactivity

Electrophilic Substitution

The electron-rich pyrazole ring may undergo nitration or sulfonation at the C4 position, while the isoindole-dione’s ketone groups are susceptible to nucleophilic attack (e.g., Grignard reagents) .

Oxidation and Reduction

  • Oxidation: Pyrazole methyl groups could oxidize to carboxylic acids under strong conditions (e.g., KMnO4_4).

  • Reduction: Sodium borohydride may reduce ketones to secondary alcohols, though steric hindrance might limit reactivity .

Research Gaps and Future Directions

  • In Vivo Toxicity Studies: Required to assess therapeutic potential.

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator